3-(Dioctylamino)propanenitrile
Description
Contextualization within the Field of Alkylaminonitriles and their Research Significance
Alkylaminonitriles, and more specifically α-aminonitriles, are versatile building blocks in organic synthesis. researchgate.net They serve as crucial intermediates for the creation of a wide array of more complex molecules, including amino acids, diamines, and various heterocyclic compounds. mdpi.comcapes.gov.br The dual functionality of the amino and nitrile groups allows for a diverse range of chemical transformations.
The general significance of aminonitriles in research is underscored by their role in fundamental chemical reactions. The Strecker synthesis, first reported in 1850, is a classic method for producing α-amino acids from α-aminonitriles, which are themselves formed from aldehydes, ammonia, and cyanide. mdpi.comwikipedia.orgmasterorganicchemistry.com This reaction remains a cornerstone of organic chemistry and has been adapted and refined over the years, including the development of asymmetric versions to produce specific stereoisomers of amino acids. wikipedia.orgmasterorganicchemistry.com
The research significance of alkylaminonitriles extends to various fields:
Organic Synthesis: They are pivotal starting materials for synthesizing a variety of organic compounds. mdpi.comcapes.gov.br
Medicinal Chemistry: Some α-aminonitrile derivatives have shown potential in therapeutic applications, exhibiting anticancer, antiviral, and antibacterial properties. mdpi.com
Prebiotic Chemistry: Aminonitriles are considered plausible precursors to amino acids in the context of the origins of life, potentially forming in environments like carbonaceous chondrites. springernature.comacs.org
Historical Trajectories and Evolution of Research on Related Aminonitriles
The study of aminonitriles has a rich history dating back to the mid-19th century with Adolph Strecker's discovery of the synthesis of α-amino acids. wikipedia.orgmasterorganicchemistry.com This foundational work laid the groundwork for over 150 years of research into the synthesis and application of these compounds. masterorganicchemistry.com Initially, the focus was on the preparation of simple α-amino acids. mdpi.comwikipedia.org
Over time, research evolved to include the synthesis of N-substituted amino acids by using primary and secondary amines in the Strecker reaction. wikipedia.org The development of asymmetric Strecker reactions, first reported in 1963, marked a significant milestone, allowing for the controlled synthesis of chiral amino acids. wikipedia.orgmasterorganicchemistry.com
The 20th and 21st centuries have seen a significant expansion in the synthetic methodologies for preparing aminonitriles. These include:
Catalytic Methods: The use of various catalysts, including organocatalysts and metal complexes, has led to more efficient and selective syntheses. mdpi.comorganic-chemistry.org
Environmentally Benign Approaches: Research has increasingly focused on "green" chemistry principles, such as using water as a solvent or developing catalyst systems that can be recycled. nih.gov
Alternative Cyanide Sources: To avoid the direct use of highly toxic hydrogen cyanide, researchers have explored alternative and safer cyanide sources. researchgate.netrsc.org
A significant area of development has been the cyanoethylation of amines, a process that involves the addition of an amine to acrylonitrile (B1666552) to form β-aminonitriles. wikipedia.org This reaction is a key method for producing compounds like 3-(Dioctylamino)propanenitrile. While aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines typically require one. google.com
Current Research Frontiers and Scholarly Relevance of Long-Chain Aminonitriles
The current research landscape for long-chain aminonitriles, such as this compound, is driven by their unique properties conferred by the long alkyl chains. These properties make them relevant in several areas:
Materials Science: The long, nonpolar alkyl chains can impart surfactant-like properties, suggesting potential applications in the formation of micelles, vesicles, or as components in liquid crystals.
Solvent Extraction and Separation Science: The lipophilic nature of the dioctylamino group makes these compounds candidates for use as extractants in liquid-liquid extraction processes for metal ions or organic molecules.
Organic Synthesis Intermediates: They serve as precursors for other long-chain functional molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the synthesis of long-chain diamines or amino acids with potential applications as corrosion inhibitors, fuel additives, or in the synthesis of specialized polymers.
Catalysis: Long-chain aminonitriles can act as ligands for metal catalysts, potentially influencing the catalyst's solubility in nonpolar solvents and its catalytic activity.
The synthesis of related long-chain aminonitriles, such as 3-(Dioctadecylamino)propionitrile, has been described, involving the reaction of the corresponding long-chain secondary amine with acrylonitrile. prepchem.com This highlights the general synthetic route to this class of compounds. The study of the physical and chemical properties of analogous, shorter-chain aminonitriles like 3-(dimethylamino)propanenitrile (B47339) and 3-(dibutylamino)propanenitrile (B1328921) provides a basis for understanding the behavior of their longer-chain counterparts. nih.govchemeo.comsigmaaldrich.comnist.govnist.govgoogle.com
Interactive Data Tables
Below are interactive tables summarizing key information about related aminonitrile compounds.
Table 1: Properties of Related Alkylaminonitriles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 3-(Dimethylamino)propanenitrile | 1738-25-6 | C5H10N2 | 98.15 sigmaaldrich.com | 171 (at 750 mmHg) sigmaaldrich.com | -43 sigmaaldrich.com | 1.426 sigmaaldrich.com | 0.87 sigmaaldrich.com |
| 3-(Dibutylamino)propanenitrile | 3088-42-4 | C11H22N2 | 182.31 nih.gov |
Properties
CAS No. |
80904-18-3 |
|---|---|
Molecular Formula |
C19H38N2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
3-(dioctylamino)propanenitrile |
InChI |
InChI=1S/C19H38N2/c1-3-5-7-9-11-13-17-21(19-15-16-20)18-14-12-10-8-6-4-2/h3-15,17-19H2,1-2H3 |
InChI Key |
SRCVGTJPKQUSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Dioctylamino Propanenitrile
Established Reaction Pathways and Mechanistic Elucidation
The formation of 3-(dioctylamino)propanenitrile typically proceeds through the addition of dioctylamine (B52008) to acrylonitrile (B1666552). This transformation can be categorized under two primary established reaction pathways: Michael addition and direct amination (cyanoethylation).
Michael Addition Approaches for β-Aminonitriles with Long Alkyl Chains
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated nitrile like acrylonitrile is a fundamental and widely employed method for the synthesis of β-aminonitriles. The reaction involves the nucleophilic attack of the secondary amine, dioctylamine, on the β-carbon of acrylonitrile.
The general mechanism for the Michael addition of a secondary amine to acrylonitrile is initiated by the lone pair of electrons on the nitrogen atom of the amine attacking the electron-deficient β-carbon of the acrylonitrile molecule. This attack is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The initial attack forms a zwitterionic intermediate, which then undergoes a proton transfer, often facilitated by a solvent or a catalyst, to yield the final 3-(dialkylamino)propanenitrile product.
For long-chain secondary amines like dioctylamine, steric hindrance can play a significant role in the reaction rate. The bulky octyl groups can impede the approach of the nitrogen nucleophile to the acrylonitrile, potentially leading to slower reaction times compared to less hindered amines.
While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts can be employed to enhance the reaction rate and yield.
Direct Amination Strategies for Propanenitrile Derivatives
Direct amination, in this context, is synonymous with the cyanoethylation of a secondary amine. This reaction is a specific type of Michael addition where acrylonitrile is the Michael acceptor. The process involves the direct reaction of dioctylamine with acrylonitrile to form this compound. This reaction is typically base-catalyzed, although acid catalysis and catalyst-free methods have also been reported. The base catalyst functions by deprotonating the amine to increase its nucleophilicity, or by activating the acrylonitrile.
Innovative and Sustainable Synthetic Routes
Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of β-aminonitriles. These innovative approaches aim to reduce reaction times, lower energy consumption, and minimize the use of hazardous reagents and solvents.
Catalytic Systems for Enhanced Efficiency in Aminonitrile Synthesis
A variety of catalytic systems have been explored to improve the efficiency of the synthesis of β-aminonitriles. For the cyanoethylation of secondary amines, both acid and base catalysts are effective. Lewis acids can activate the acrylonitrile, making it more susceptible to nucleophilic attack. Common Lewis acid catalysts include zinc chloride and aluminum chloride.
Base catalysts, such as sodium hydroxide (B78521), potassium hydroxide, and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also widely used. These catalysts function by increasing the nucleophilicity of the amine. For sterically hindered amines like dioctylamine, the choice of catalyst can be crucial to overcoming the steric barrier and achieving high yields.
Enzymatic catalysis, for instance using lipases, has also been reported for the Michael addition of secondary amines to acrylonitrile, offering a green and selective alternative to traditional chemical catalysts. google.comresearchgate.net
Green Chemistry Principles in the Preparation of this compound
In line with the principles of green chemistry, several sustainable approaches for the synthesis of β-aminonitriles have been developed. These methods focus on minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Synthesis: Conducting the cyanoethylation reaction without a solvent is a key green chemistry approach. mdpi.com This not only reduces the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and easier product isolation. For the reaction between a liquid amine like dioctylamine and acrylonitrile, a solvent-free approach is often feasible.
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can significantly accelerate the rate of the Michael addition. hielscher.comdntb.gov.ua These techniques provide energy directly to the reacting molecules, leading to shorter reaction times and often improved yields compared to conventional heating methods. Microwave-assisted synthesis, in particular, has been shown to be effective for the aza-Michael addition under solvent-free conditions. dntb.gov.uaresearchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages for the synthesis of β-aminonitriles, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for exothermic reactions. researchgate.netnih.gov Flow chemistry can lead to higher yields and purity of the product in shorter reaction times compared to batch processes.
Optimization of Reaction Parameters and Yield Enhancement Techniques
To maximize the yield and efficiency of the synthesis of this compound, several reaction parameters can be optimized.
Temperature: The reaction temperature has a significant impact on the rate of cyanoethylation. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, efficient heat removal is crucial to prevent side reactions, such as the polymerization of acrylonitrile. For sterically hindered amines, a higher temperature might be necessary to overcome the activation energy barrier.
Catalyst Loading: The amount of catalyst used can influence the reaction rate and yield. Optimizing the catalyst loading is important to achieve a high conversion without using an excessive amount of catalyst, which would increase costs and potentially complicate purification. For instance, in the Michael addition of amines, catalyst loading can be screened to find the optimal concentration for maximizing the yield. researchgate.net
Reactant Stoichiometry: The molar ratio of dioctylamine to acrylonitrile can affect the product distribution. Using a slight excess of one reactant can help to drive the reaction to completion and maximize the conversion of the other reactant.
Solvent Effects: If a solvent is used, its polarity can influence the reaction rate. Polar aprotic solvents are often preferred for Michael additions as they can stabilize the charged intermediates formed during the reaction. However, as mentioned, solvent-free conditions are often a more sustainable option. The choice of solvent can also impact the thermal stability of the amine reactant. youtube.com
Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts (PTCs) can be employed to facilitate the transfer of reactants between the phases, thereby increasing the reaction rate. dntb.gov.uaresearchgate.netwikipedia.orgwhiterose.ac.ukrutgers.edu Quaternary ammonium (B1175870) salts are common PTCs used in such reactions.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity in an efficient and sustainable manner.
Scalability and Process Intensification Considerations for Preparative Synthesis
The successful scale-up of the synthesis of this compound hinges on a multi-faceted approach that addresses reaction kinetics, catalyst efficiency, reactor design, and process control. The inherent exothermicity of the cyanoethylation reaction requires careful thermal management to prevent runaway reactions and the formation of unwanted byproducts, which can be particularly challenging on a larger scale.
Process intensification strategies aim to develop smaller, more efficient, and safer manufacturing processes. In the context of this compound synthesis, this involves moving beyond traditional batch reactors to more sophisticated systems that offer superior heat and mass transfer, precise control over reaction parameters, and the potential for continuous operation.
Catalyst Selection and Optimization
The choice of catalyst plays a pivotal role in the cyanoethylation of dioctylamine. While the reaction can proceed without a catalyst, its rate is often slow. Basic catalysts are typically employed to accelerate the reaction. For industrial applications, the ideal catalyst should be highly active, selective, easily separable from the product mixture, and cost-effective.
Heterogeneous catalysts, such as silica-alumina, have been explored for the cyanoethylation of amines. These solid catalysts offer the advantage of easy separation from the liquid product stream, which simplifies downstream processing and allows for their potential reuse. The use of a fixed-bed reactor with a solid catalyst is a viable option for continuous production.
Phase transfer catalysts (PTCs) represent another important class of catalysts for this type of reaction. PTCs facilitate the reaction between reactants that are in different phases, such as an aqueous phase and an organic phase. This can be particularly useful in the cyanoethylation of long-chain amines like dioctylamine, which have limited solubility in certain solvents.
The table below outlines various catalytic systems that have been considered for the cyanoethylation of secondary amines, providing a basis for selecting an appropriate catalyst for the scalable synthesis of this compound.
| Catalyst Type | Catalyst Examples | Operating Conditions | Advantages | Challenges |
| Homogeneous Base | Sodium hydroxide, Potassium tert-butoxide | Moderate temperatures (e.g., 50-80 °C) | High reaction rates | Difficult to remove from the product; potential for side reactions |
| Heterogeneous Acid | Silica-Alumina | Elevated temperatures (e.g., 100-200 °C) and pressures | Ease of separation; suitable for continuous processes | May require more forcing conditions; potential for catalyst deactivation |
| Phase Transfer | Quaternary ammonium salts, Crown ethers | Biphasic systems (e.g., organic/aqueous) | Enhanced reaction rates for immiscible reactants | Catalyst cost; potential for contamination of the product |
| Metal Salts | Copper(II) sulfate | Moderate to elevated temperatures | Can improve selectivity and reaction rate | Potential for metal leaching into the product; catalyst recovery |
Reactor Technology and Process Design
For the large-scale production of this compound, moving from traditional batch reactors to continuous flow systems offers significant advantages in terms of process intensification. Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs), including microreactors, provide superior heat and mass transfer capabilities, which are crucial for managing the exothermic nature of the cyanoethylation reaction.
Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. Furthermore, the smaller reactor volumes associated with continuous flow systems enhance process safety by minimizing the inventory of hazardous materials at any given time.
| Parameter | Range | Rationale |
| Molar Ratio (Dioctylamine:Acrylonitrile) | 1:1 to 1:1.2 | A slight excess of acrylonitrile can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. |
| Temperature (°C) | 60 - 120 | Balances reaction rate with the potential for byproduct formation and acrylonitrile polymerization. Requires precise control. |
| Catalyst Loading (wt%) | 0.1 - 2.0 | Dependent on the chosen catalyst's activity. Higher loading increases rate but also cost and potential for downstream removal issues. |
| Residence Time (minutes) | 10 - 60 | In a continuous reactor, this is a critical parameter to optimize for maximizing conversion while minimizing reactor volume. |
| Solvent | Toluene, Xylene, or solvent-free | A solvent can aid in heat management and solubility, but solvent-free conditions are often preferred for green chemistry and to simplify purification. |
Sophisticated Spectroscopic and Structural Elucidation of 3 Dioctylamino Propanenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is the cornerstone for determining the covalent structure and solution-state conformation of 3-(Dioctylamino)propanenitrile. Due to the complexity of the overlapping signals from the two long octyl chains, multidimensional techniques are essential.
Predicted ¹H and ¹³C NMR Data: The chemical shifts are estimated based on standard values for aliphatic amines, nitriles, and long alkyl chains.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH ₂-CH₂-CN (a) | 2.65 (t) | 52.0 |
| N-CH₂-CH ₂-CN (b) | 2.45 (t) | 17.5 |
| C N (c) | - | 119.0 |
| N-CH ₂(CH₂)₆CH₃ (d) | 2.50 (t) | 54.0 |
| N-CH₂-CH ₂-(CH₂)₅CH₃ (e) | 1.45 (quint) | 27.5 |
| N-(CH₂)₂-(CH ₂)₄-CH₂CH₃ (f) | 1.28 (m) | 29.5, 29.3, 26.8, 31.9 |
| N-(CH₂)₆-CH ₂-CH₃ (g) | 1.28 (m) | 22.7 |
| N-(CH₂)₇-CH ₃ (h) | 0.88 (t) | 14.1 |
t = triplet, quint = quintet, m = multiplet
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. sdsu.edu For this compound, it would be crucial for confirming the connectivity within the propyl and octyl chains. Key expected correlations include the coupling between the adjacent methylene (B1212753) protons of the propionitrile (B127096) group (H-a with H-b) and the sequential couplings along the octyl chains (H-d to H-e, and so on). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of carbon signals based on the more easily distinguished proton signals. For example, the proton signal at ~2.65 ppm (H-a) would show a cross-peak with the carbon signal at ~52.0 ppm (C-a), confirming their direct bond. sdsu.edu Edited HSQC experiments can further distinguish CH/CH₃ groups from CH₂ groups.
| Expected Key HMBC Correlations |
| Protons H-a (N-CH ₂-CH₂-CN) to Carbons C-b , C-c , and C-d |
| Protons H-b (N-CH₂-CH ₂-CN) to Carbons C-a and C-c |
| Protons H-d (N-CH ₂-alkyl) to Carbons C-a and C-e |
| Protons H-h (terminal -CH ₃) to Carbons C-f and C-g |
Tertiary amines can exhibit restricted rotation around their C-N bonds, particularly when substituted with bulky groups. nih.govmontana.edu In this compound, the two large octyl groups can sterically hinder free rotation. This dynamic process, if within the NMR timescale, can be studied using variable-temperature NMR. montana.edunanalysis.com
At low temperatures, the rotation around the N-CH₂(propyl) and N-CH₂(octyl) bonds may be slow, leading to distinct NMR signals for protons that would otherwise be chemically equivalent. For instance, the two protons on a methylene group adjacent to the nitrogen might become diastereotopic and appear as separate signals. As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes fast on the NMR timescale, the distinct signals broaden and eventually coalesce into a single, averaged signal. acs.org By analyzing the line shape changes or measuring the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. acs.org Such studies provide quantitative insight into the molecule's flexibility and the steric influence of the long alkyl chains.
Advanced Vibrational Spectroscopy (FT-IR and Raman) for Probing Intermolecular Interactions and Functional Group Dynamics
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule's functional groups. sapub.orgresearchgate.net
The FT-IR spectrum of this compound would be dominated by strong absorptions from the C-H bonds of the numerous methylene and methyl groups. The most diagnostic feature, however, is the nitrile (C≡N) stretching vibration. spectroscopyonline.com For saturated aliphatic nitriles, this peak is typically sharp, strong, and appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker. spectroscopyonline.com The frequency of the nitrile stretch is sensitive to its local electronic environment and can be influenced by intermolecular interactions. researchgate.netacs.org
Raman spectroscopy is particularly useful for analyzing the non-polar bonds that are abundant in the alkyl chains. sapub.org While the C≡N stretch is also Raman active, the symmetric C-C stretching modes within the long octyl chains often give rise to strong Raman signals.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| -CH₃, -CH₂- | Symmetric/Asymmetric Stretch | 2855 - 2960 | 2855 - 2960 | Strong / Strong |
| -CH₂- | Scissoring (Bending) | ~1465 | ~1465 | Medium / Medium |
| -C≡N | Stretch | 2240 - 2260 | 2240 - 2260 | Strong / Medium |
| C-N | Stretch | 1050 - 1250 | 1050 - 1250 | Medium-Weak / Weak |
Analysis of the peak shapes and positions, particularly the nitrile stretch, under different conditions (e.g., in different solvents) can provide insights into solute-solvent interactions and the local environment of the polar nitrile group. nih.govnih.gov
Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Signatures (Beyond Basic Molecular Weight Determination)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. chemguide.co.uk For this compound (C₁₉H₃₈N₂), the nominal molecular weight is 294 g/mol . Since it contains an even number of nitrogen atoms, its molecular ion peak ([M]⁺) is expected at an even mass-to-charge ratio (m/z) of 294.
The most characteristic fragmentation pathway for aliphatic tertiary amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.orgwhitman.edu This process results in the formation of a stable, resonance-stabilized iminium cation. jove.com The loss of the largest alkyl radical is typically the most favored pathway. future4200.com
Predicted Fragmentation Pathways:
Loss of a Heptyl Radical: The most likely fragmentation is the α-cleavage of one octyl chain, leading to the loss of a heptyl radical (•C₇H₁₅, mass 99). This would produce a prominent peak for the resulting iminium ion. [CH₃(CH₂)₆CH₂]₂N⁺=CHCH₂CN at m/z 195 .
Loss of the Propionitrile Moiety: Cleavage of the N-C bond of the propionitrile group can lead to the formation of the dioctylaminomethyl cation. ([CH₃(CH₂)₇]₂N=CH₂)⁺ at m/z 254 .
Cleavage within the Alkyl Chains: A series of peaks separated by 14 mass units (representing CH₂ groups) is also expected, corresponding to fragmentation at different points along the long octyl chains. libretexts.org
| Ion Fragment | m/z (Nominal) | Fragmentation Pathway |
| [M]⁺ | 294 | Molecular Ion |
| [M - C₇H₁₅]⁺ | 195 | α-Cleavage (Loss of heptyl radical from octyl chain) |
| [M - C₂H₄CN]⁺ | 240 | Loss of propionitrile radical |
| [CH₃(CH₂)₇N=CH₂]⁺ | 142 | α-Cleavage with charge on the smaller fragment |
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition C₁₉H₃₈N₂. nih.gov
X-ray Diffraction Analysis of Crystalline Forms or Co-crystals for Definitive Structural Determination
To date, a public crystal structure for this compound has not been reported. However, should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. nih.gov This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding unambiguous data on bond lengths, bond angles, and torsional angles.
For a molecule like this compound, X-ray analysis would be particularly insightful for understanding the solid-state conformation. It would reveal how the long, flexible octyl chains pack within the crystal, a key determinant of the material's physical properties. The analysis could show, for example, whether the alkyl chains are fully extended in an all-trans conformation or if they adopt folded (gauche) conformations. Furthermore, it would elucidate any significant intermolecular interactions, such as weak C-H···N hydrogen bonds, that dictate the crystal packing arrangement.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Stereochemical Assignment (If Chiral Analogs are Studied)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Tertiary amines can be chiral if the three groups attached to the nitrogen are different, but they typically undergo rapid pyramidal inversion at room temperature, preventing the isolation of stable enantiomers. stackexchange.com
However, if a chiral analog were synthesized, chiroptical spectroscopy would be an indispensable tool for its stereochemical analysis. nih.govsaschirality.org Consider a hypothetical chiral analog, such as 3-(((R)-octan-2-yl)(octyl)amino)propanenitrile , where one of the n-octyl groups is replaced by a chiral octan-2-yl group.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. saschirality.org The resulting CD or ORD spectrum is a unique fingerprint for a specific enantiomer.
Enantiomeric Excess (ee) Determination: The magnitude of the chiroptical signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance in a sample. By comparing the measured signal to that of an enantiomerically pure standard, the ee of a mixture can be accurately determined. rsc.org
Absolute Configuration Assignment: By comparing the experimentally measured CD spectrum with a spectrum predicted from high-level quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be assigned non-ambiguously. saschirality.org This combination of experimental and theoretical chiroptical spectroscopy is a powerful method for the definitive stereochemical elucidation of new chiral molecules. nih.gov
Computational and Theoretical Investigations of 3 Dioctylamino Propanenitrile
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.comnih.gov DFT methods are used to determine the ground-state electronic structure of many-body systems by mapping the complex N-electron wavefunction onto the electron density, which is a function of only three spatial coordinates. mdpi.com These calculations can provide a detailed picture of the electronic distribution and bonding within 3-(Dioctylamino)propanenitrile.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the tertiary amine nitrogen due to its lone pair of electrons, making this site a likely center for nucleophilic attack. The LUMO is likely associated with the antibonding π* orbital of the nitrile group (-C≡N).
Table 1: Illustrative Frontier Orbital Energies for a Dialkylaminopropanenitrile
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 | Indicator of Chemical Reactivity and Stability |
Note: The data in this table is illustrative for a generic dialkylaminopropanenitrile and not based on a specific calculation for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs on electronegative atoms. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair and the polarity of the C≡N bond. The tertiary amine nitrogen would also exhibit a negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the alkyl chains. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insights into the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can include a solvent. mdpi.com
For a flexible molecule like this compound with its two long octyl chains, MD simulations would be particularly useful for:
Exploring the Conformational Landscape: The octyl chains can adopt a vast number of conformations. MD simulations can map out the most probable and energetically favorable conformations of the molecule in different environments.
Analyzing Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with any solvent molecules present. MD simulations can reveal the nature and strength of these interactions, such as van der Waals forces and dipole-dipole interactions.
Predicting Macroscopic Properties: By simulating a large ensemble of molecules, MD can be used to predict macroscopic properties like density, viscosity, and diffusion coefficients.
Reaction Mechanism Elucidation and Transition State Modeling via Computational Approaches
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. nih.gov By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathways and the energy barriers that must be overcome.
For this compound, computational methods could be used to study various reactions, such as the hydrolysis of the nitrile group to form a carboxylic acid or an amide, or the reduction of the nitrile to a primary amine. These studies would involve:
Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates along the reaction coordinate.
Finding the Transition State: The transition state is the highest energy point on the lowest energy path between reactants and products. Locating this structure is crucial for calculating the activation energy of the reaction.
Calculating Reaction Energetics: Determining the relative energies of the reactants, transition state, and products to understand the thermodynamics and kinetics of the reaction.
Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -15.0 |
Note: The data in this table is illustrative and represents a hypothetical reaction pathway.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Performance (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a particular property, such as their reactivity in a specific chemical process. While widely used in drug discovery for predicting biological activity, QSAR can also be applied to non-biological endpoints.
For a class of compounds like dialkylaminopropanenitriles, a QSAR model could be developed to predict their performance as, for example, a solvent, a catalyst, or a precursor in a particular industrial process. The development of a non-biological QSAR model would involve:
Data Collection: Assembling a dataset of compounds with known performance or reactivity data for the property of interest.
Descriptor Calculation: For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. These can include molecular weight, logP, polarizability, and quantum chemical parameters like HOMO and LUMO energies.
Model Building: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Once a robust QSAR model is established, it can be used to predict the reactivity or performance of new, untested compounds like this compound, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties.
Reactivity Profiles and Derivatization Strategies for 3 Dioctylamino Propanenitrile
Chemical Transformations of the Nitrile Moiety
The nitrile group (—C≡N) is a valuable functional group in organic synthesis due to its ability to undergo a variety of transformations. Its linear geometry, strong dipole, and the presence of a carbon-nitrogen triple bond make it susceptible to attack by both nucleophiles and electrophiles, as well as participation in cycloaddition reactions.
The nitrile group of 3-(Dioctylamino)propanenitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, followed by tautomerization.
Under basic conditions, using a catalyst such as a quaternary ammonium (B1175870) hydroxide, the hydrolysis of a nitrile to an amide can be achieved with high selectivity and reduced reaction times. google.com The process generally involves heating the nitrile with water in the presence of the catalyst. google.com Temperatures between 60°C and 95°C are typically preferred for this transformation at atmospheric pressure. google.com The reaction can be selectively stopped at the amide stage, minimizing the formation of the corresponding carboxylic acid. google.com
Complete hydrolysis to the carboxylic acid, 3-(dioctylamino)propanoic acid, typically requires more forcing conditions, such as prolonged heating with strong acid or base. In a basic hydrolysis, the initial product is the carboxylate salt, which must be protonated in a subsequent acidic workup step to yield the final carboxylic acid. youtube.com Similarly, the tertiary amine product of hydrolysis would exist as an ammonium salt under acidic workup conditions. youtube.com
| Product | Reagents & Conditions | Intermediate | Final Product |
| Amide | Water, Quaternary Ammonium Hydroxide (cat.), 60-95°C google.com | 3-(Dioctylamino)propanamide | 3-(Dioctylamino)propanamide |
| Carboxylic Acid | 1. Aqueous NaOH, heat 2. H₃O⁺ workup youtube.com | 3-(Dioctylamino)propanoate | 3-(Dioctylamino)propanoic acid |
| Carboxylic Acid | Aqueous H₂SO₄, heat | 3-(Dioctylamino)propanamide | 3-(Dioctylamino)propanoic acid |
The reduction of the nitrile group is a fundamental transformation that yields primary amines. For this compound, this reaction produces N¹,N¹-dioctylpropane-1,3-diamine. A variety of reducing agents can accomplish this, with selectivity being a key consideration.
Reagents such as diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), are effective for the reduction of aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org This system is known for its mild conditions and tolerance of other functional groups. organic-chemistry.org For instance, aliphatic nitriles, which can be resistant to other methods due to acidic α-protons, are effectively reduced. organic-chemistry.org While aldehydes are not tolerated, selective reduction in the presence of an ester is possible if the nitrile is activated. nih.govresearchgate.net Other methods include the use of sodium borohydride with Lewis acids like boron trifluoride etherate (BF₃·OEt₂), which can selectively reduce nitriles in the presence of functional groups like aromatic nitro groups. calvin.edu
Catalytic hydrogenation is another important industrial method for nitrile reduction, though it often requires high pressures and temperatures and can sometimes lead to the formation of secondary and tertiary amines as byproducts. researchgate.net
| Reagent System | Typical Conditions | Key Features |
| Diisopropylaminoborane / cat. LiBH₄ | THF, room temp. to reflux nih.govorganic-chemistry.org | Mild; reduces aliphatic and aromatic nitriles; tolerates unconjugated alkenes and alkynes. organic-chemistry.orgorganic-chemistry.org |
| Sodium Borohydride / BF₃·OEt₂ | 2-Methyltetrahydrofuran (2-MeTHF), room temp. calvin.edu | Good yields; selective for nitriles over aromatic nitro groups. calvin.edu |
| Ammonia Borane | Thermal decomposition, no catalyst organic-chemistry.org | Environmentally benign; tolerates many functional groups. organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) / Lewis Base | Single electron transfer conditions organic-chemistry.org | Mild; excellent functional group tolerance. organic-chemistry.org |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing a powerful method for carbon-carbon bond formation.
The nitrile group can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides (R-N₃) to form tetrazoles, a class of nitrogen-containing heterocycles. researchgate.net This reaction, often promoted by a catalyst, is a key transformation in medicinal and materials chemistry. The nitrile acts as the dipolarophile, reacting with the azide (B81097) as the 1,3-dipole. uchicago.edu Nitrones are another class of 1,3-dipoles that undergo [3+2] cycloaddition reactions, typically with olefins, to form isoxazolidines. organicreactions.org The reactivity in such cycloadditions can be analyzed using computational methods like Molecular Electron Density Theory (MEDT). rsc.org
| Reaction Type | Reagents | Intermediate | Final Product |
| Nucleophilic Addition | 1. R-MgX (Grignard) 2. H₃O⁺ | Imine anion / Imine | Ketone |
| [3+2] Cycloaddition | R-N₃ (Azide), Catalyst (e.g., ZnCl₂) | - | 1,5-Disubstituted tetrazole |
Reactions Involving the Tertiary Amine Functionality
The dioctylamino group is a tertiary amine, characterized by the nitrogen atom's lone pair of electrons. This lone pair is the source of its basicity and nucleophilicity, enabling reactions such as quaternization and coordination to metal centers.
As a tertiary amine, the nitrogen atom in this compound can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction, known as quaternization, converts the neutral amine into a positively charged polyatomic cation.
The resulting quaternary ammonium cation and its corresponding anion form an ion pair. In solvents of low polarity, this association can be significant. rsc.org The nature of the anion and the solvent environment influences the properties and structure of the ion pair. For example, studies on complex cationic dyes with dioctylamino groups have shown that the size of the counter-anion (e.g., Cl⁻ vs. PF₆⁻) has a measurable effect on the spectroscopic properties of the cation due to the specifics of ion pair formation. rsc.org
| Alkylating Agent | Cation Formed | Resulting Salt |
| Methyl Iodide (CH₃I) | N-methyl-N,N-dioctyl(2-cyanoethyl)ammonium | [CH₃(C₈H₁₇)₂N(CH₂CH₂CN)]⁺I⁻ |
| Benzyl Bromide (BnBr) | N-benzyl-N,N-dioctyl(2-cyanoethyl)ammonium | [Bn(C₈H₁₇)₂N(CH₂CH₂CN)]⁺Br⁻ |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | N-(ethoxycarbonylmethyl)-N,N-dioctyl(2-cyanoethyl)ammonium | [(EtO₂CCH₂)(C₈H₁₇)₂N(CH₂CH₂CN)]⁺Br⁻ |
Both the tertiary amine and the nitrile group possess lone pairs of electrons, allowing this compound to function as a ligand in coordination chemistry. nih.gov Nitriles are versatile ligands that typically coordinate to metal ions in an "end-on" fashion through the nitrogen lone pair. nih.govunibo.it They are often considered weakly coordinating ligands, making them useful as labile (easily displaced) components in catalyst precursors. unibo.it
The interaction between a metal and a nitrile ligand is primarily a σ-donation from the nitrogen lone pair to an empty orbital on the metal. nih.gov However, π-back-donation from filled metal d-orbitals into the π* orbitals of the C≡N bond can also occur, strengthening the metal-ligand bond. nih.gov The molecule this compound could act as a monodentate ligand, coordinating either through the nitrile nitrogen or the amine nitrogen.
Furthermore, the geometry of the molecule allows for the possibility of it acting as a bidentate chelating ligand, where both the amine and nitrile nitrogen atoms coordinate to the same metal center, forming a stable six-membered ring. Such chelation is a common stabilizing feature in coordination chemistry. libretexts.org The molecule could coordinate to a variety of transition metals, such as palladium, copper, nickel, and rhodium, influencing their catalytic activity or physical properties. libretexts.orgnih.gov
Functionalization and Modification for Tailored Research Applications
The versatility of this compound stems from the independent or sequential reactivity of its nitrile and tertiary amine functionalities. These groups can be selectively targeted to create derivatives with tailored properties for specific research needs.
The tertiary amine, with its lone pair of electrons on the nitrogen atom, serves as a nucleophilic and basic center. This allows for straightforward modifications such as quaternization. Reaction with alkyl halides (e.g., methyl iodide) would convert the tertiary amine into a quaternary ammonium salt. Such salts, featuring long alkyl chains, are known to function as phase-transfer catalysts or cationic surfactants.
The nitrile group (-C≡N) is one of the most versatile functional groups in organic synthesis. It can be transformed into a variety of other functionalities, significantly altering the molecule's structure and properties. The primary transformations include:
Reduction: The nitrile can be reduced to a primary amine (-(CH₂)₃NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This converts the molecule into N¹,N¹-dioctylpropane-1,3-diamine, a compound with two distinct amine groups for further elaboration.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-(CH₂)₂COOH). nih.gov This reaction transforms the lipophilic amine into an amino acid derivative, 3-(dioctylamino)propanoic acid, which could be used in the synthesis of peptides or as a zwitterionic surfactant. Partial hydrolysis can also yield the corresponding amide.
These fundamental reactions allow for the strategic modification of this compound to generate a library of derivatives for various research applications, from materials science to medicinal chemistry.
Interactive Table: Potential Derivatization Reactions of this compound
| Functional Group | Reagent(s) | Product Functional Group | Potential Application of Derivative |
| Tertiary Amine | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Phase-Transfer Catalyst, Surfactant |
| Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine | Building block for polyamines, ligands |
| Nitrile | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Amino acid synthesis, zwitterionic surfactants |
Strategic Role as a Key Intermediate in Multi-step Organic Synthesis
In multi-step organic synthesis, this compound serves as a valuable C3 building block, providing a three-carbon chain with reactive handles at both ends. Its bifunctional nature is a key asset, allowing it to act as a linchpin in the assembly of more complex molecules. The differential reactivity of the amine and nitrile groups enables selective, sequential transformations, which is a cornerstone of modern synthetic strategy. syrris.jp
The typical synthetic approach involves first utilizing the reactivity of one functional group while the other is carried through the reaction sequence unchanged. Subsequently, the second functional group can be unmasked or transformed to continue the synthesis. For instance, the nitrile group is relatively unreactive under conditions used to modify the amine, and vice-versa.
This compound is particularly strategic for synthesizing target molecules that require a long, lipophilic side chain coupled with a polar or reactive head group. For example, the reduction of the nitrile to a primary amine creates a diamine. This resulting N¹,N¹-dioctylpropane-1,3-diamine can be a key intermediate for pharmaceuticals, agrochemicals, or as an epoxy curing agent where the long alkyl chains modify the material properties of the final polymer. Similarly, hydrolysis of the nitrile to a carboxylic acid provides a route to specialized amino acids or amides that can be incorporated into larger bioactive molecules or polymers.
The strategic importance of related β-aminonitriles has been demonstrated in the synthesis of complex targets, including fluoroquinolone antibiotics where a similar core structure is a key component. ontosight.ainih.gov While specific examples for the dioctyl derivative are not prevalent in general literature, the established synthetic utility of this class of compounds underscores the potential of this compound as a strategic intermediate for accessing novel molecules with significant nonpolar character.
Interactive Table: Strategic Synthetic Applications
| Synthetic Strategy | Role of this compound | Resulting Molecular Feature | Example Target Class |
| Sequential Functionalization | Bifunctional building block | Introduction of a C3-diamine or C3-amino acid moiety | Complex ligands, specialized polyamides |
| Lipophilic Tail Introduction | Intermediate to introduce dioctylaminoethyl functionality | High solubility in nonpolar media, surface activity | Modified polymers, corrosion inhibitors |
| Complex Molecule Assembly | C3 synthon with orthogonal reactive sites | Construction of molecules with distinct polar/nonpolar domains | Specialty surfactants, drug discovery scaffolds |
Advanced Applications in Material Science and Specialized Chemical Processes
Future Directions and Emerging Research Avenues for 3 Dioctylamino Propanenitrile
Exploration of Novel Sustainable Synthetic Pathways with Enhanced Atom Economy
The traditional synthesis of 3-(Dioctylamino)propanenitrile often involves multi-step processes that may not be fully optimized in terms of environmental impact and resource efficiency. Future research is increasingly directed towards the development of novel, sustainable synthetic pathways that prioritize high atom economy. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.
Key research objectives in this area include:
Catalytic Routes: Investigating the use of novel catalysts, such as zeolites or enzyme mimics, to facilitate the reaction between dioctylamine (B52008) and acrylonitrile (B1666552). This could lead to milder reaction conditions, reduced energy consumption, and higher selectivity, all contributing to a greener process.
Alternative Reaction Media: Exploring the use of more environmentally benign solvents, such as supercritical fluids or ionic liquids, to replace traditional volatile organic compounds (VOCs).
The table below summarizes potential sustainable synthetic strategies and their advantages.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Amination | Direct reaction of dioctylamine with acrylonitrile using a heterogeneous or homogeneous catalyst. | Higher reaction rates, improved selectivity, easier catalyst separation and recycling, lower energy requirements. |
| One-Pot Synthesis | Combining the synthesis of dioctylamine and its subsequent reaction with acrylonitrile in a single process. | Reduced solvent waste, fewer unit operations, increased process efficiency. |
| Green Solvents | Utilizing solvents like water, supercritical CO2, or biodegradable ionic liquids as the reaction medium. | Reduced environmental and health impacts, potential for easier product separation. |
Development of Advanced Materials with Tunable Properties and Multifunctionality
The unique molecular structure of this compound, featuring a polar nitrile group and nonpolar octyl chains, makes it an attractive building block for the creation of advanced materials with tailored properties.
Future research is focused on:
Polymer Modification: Incorporating this compound into polymer backbones or as a pendant group to modify the properties of existing polymers. This can enhance thermal stability, alter solubility, and introduce specific functionalities.
Self-Assembling Systems: Investigating the self-assembly behavior of this compound and its derivatives to form organized nanostructures like micelles, vesicles, or liquid crystals. These structures could find applications in drug delivery or as templates for nanomaterial synthesis.
Functional Coatings: Developing coatings and films based on this compound for applications such as corrosion inhibition, surface modification of metals, and as antistatic agents.
The table below outlines potential advanced materials and their tunable properties.
| Material Type | Tunable Property | Potential Application |
| Functionalized Polymers | Polarity, thermal stability, mechanical strength. | Membranes for gas separation, specialty plastics. |
| Self-Assembled Nanostructures | Size, shape, surface charge. | Nanoreactors, templates for porous materials. |
| Surface Coatings | Hydrophobicity, adhesion, conductivity. | Anti-corrosion coatings, antistatic films. |
Integration into Circular Economy Principles and Waste Valorization Strategies
In line with the principles of a circular economy, future research will explore ways to integrate this compound into sustainable loops, minimizing waste and maximizing resource utilization.
Key areas of investigation include:
Recyclability: Designing materials based on this compound that can be easily recycled or depolymerized back to their constituent monomers.
Waste Valorization: Exploring the use of this compound as an extractant or phase-transfer catalyst in processes aimed at recovering valuable materials from industrial waste streams. For instance, it could be employed in the extraction of precious metals from electronic waste.
Biodegradability: While the long alkyl chains may hinder biodegradability, research could focus on modifying the molecular structure to introduce biodegradable linkages, making materials derived from it more environmentally friendly at the end of their life cycle.
Interdisciplinary Research Opportunities in Chemical Engineering and Nanotechnology
The unique properties of this compound open up numerous opportunities for interdisciplinary research, particularly at the intersection of chemical engineering and nanotechnology.
Process Intensification: Chemical engineers can work on developing intensified processes for the synthesis of this compound, such as using microreactors. These technologies offer better heat and mass transfer, leading to higher yields and safer operation.
Nanoparticle Functionalization: In nanotechnology, this compound can be used as a capping agent or functionalizing ligand for nanoparticles. The long alkyl chains can provide steric stability to nanoparticles in nonpolar media, while the nitrile group offers a site for further chemical modification. This could be crucial for developing novel nanocomposites and catalysts.
Application in Novel Sensing Technologies and Environmental Remediation (Non-Biological Contexts)
The nitrile group in this compound can interact with various analytes, making it a candidate for use in chemical sensors. Its surfactant-like properties also suggest potential roles in environmental remediation.
Chemical Sensors: Research can focus on incorporating this compound into sensor arrays. The nitrile group's ability to coordinate with metal ions or participate in hydrogen bonding could be exploited for the detection of specific pollutants in water or air.
Environmental Remediation: In non-biological contexts, this compound could be investigated for its potential to act as an extractant for organic pollutants from contaminated water or soil. Its amphiphilic nature might allow it to form emulsions that can solubilize and remove hydrophobic contaminants.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dioctylamino)propanenitrile, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves alkylation of propanenitrile with dioctylamine under nucleophilic conditions. Key parameters include:
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents like acetonitrile improve solubility of intermediates.
- Reference: Analogous alkylation strategies for nitrile-containing compounds are validated in studies on 3-(4-Fluorophenoxy)propanenitrile .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm alkyl chain integration and nitrile functionality.
- FT-IR : Peaks at ~2240 cm (C≡N stretch) and 2850–2960 cm (C-H stretches from octyl groups).
- Mass Spectrometry : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–230 nm.
- Reference: Standardized characterization protocols from NIST databases ensure reproducibility .
Q. How can solubility challenges be addressed during experimental design?
- Strategies :
- Use co-solvents (e.g., DMSO:water mixtures) to enhance aqueous solubility.
- Derivatization with hydrophilic groups (e.g., hydroxylation) for biological assays.
- Reference: Hydrophobic-hydrophilic balance strategies are discussed for 3-Hydroxy-3,3-diphenylpropanenitrile .
Advanced Research Questions
Q. What is the mechanistic role of the dioctylamino group in modulating reactivity with electrophilic agents?
- Analysis : The dioctylamino group acts as an electron donor, stabilizing transition states during nucleophilic attacks. Steric hindrance from the octyl chains may reduce reaction rates with bulky electrophiles.
- Experimental Validation :
- Kinetic studies comparing reactivity with shorter-chain analogs (e.g., dimethylamino derivatives).
- Computational modeling (DFT) to map electron density distribution.
- Reference: Electronic effects of alkylamino groups are highlighted in fluorophenoxy analogs .
Q. How do structural modifications influence the compound’s biological activity?
- Comparative Table :
| Substituent | Key Effect | Biological Activity Example |
|---|---|---|
| Dioctylamino | Enhanced lipophilicity | Membrane permeability |
| Dimethylamino | Reduced steric bulk | Moderate enzyme inhibition |
| Hydroxyl + nitrile | Balanced solubility | Antioxidant potential |
- Reference: Structure-activity relationships are modeled in studies on 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile .
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Approach :
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent effects).
- Standardized Assays : Control variables like cell line selection, solvent compatibility, and incubation time.
- In Silico Tools : Molecular docking to predict binding affinities across protein targets.
- Reference: Discrepancies in enzyme inhibition data for fluorophenoxy derivatives are addressed through comparative assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab for absorption, distribution, and toxicity profiles.
- Molecular Dynamics (MD) : Simulations to study lipid bilayer interactions.
- Reference: PubChem data repositories provide foundational parameters for modeling .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Reference: Safety protocols align with those for structurally similar nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
